Stereospecific Allosteric Modulation of Dihydropyridine Binding in Living Cardiac Cells: (R)- vs. (S)-Devapamil
In depolarized intact ventricular myocytes, the devapamil enantiomers display opposite rank-order potency for the allosteric displacement of the 1,4-dihydropyridine radioligand (+)-[3H]PN 200-110. At 50% receptor occupancy, (R)-devapamil displaced only 40% of specifically bound radioligand, whereas (S)-devapamil displaced 75%, with half-maximal concentrations (IC50) of 50 nM and 4.5 nM, respectively [1]. This 11-fold difference in apparent affinity establishes that the enantiomers are not interchangeable for allosteric probe experiments; (R)-devapamil is the substantially weaker negative allosteric modulator of DHP binding.
| Evidence Dimension | Allosteric displacement of (+)-[3H]PN 200-110 binding in depolarized cardiac cells |
|---|---|
| Target Compound Data | 40% displacement; IC50 = 50 nM |
| Comparator Or Baseline | (S)-devapamil: 75% displacement; IC50 = 4.5 nM |
| Quantified Difference | (R)-devapamil is 11-fold less potent (IC50 ratio 50/4.5) and produces 35 percentage points less displacement |
| Conditions | Tissue-cultured neonatal rat heart cells; membrane potential 0 mV; radioligand: (+)-[3H]PN 200-110 at 50% receptor occupancy |
Why This Matters
Researchers requiring a stereospecific probe for the DHP allosteric site must select (R)-devapamil when low allosteric interference is desired, or (S)-devapamil when potent negative cooperativity is required; the two enantiomers are not functionally equivalent.
- [1] Porzig H, et al. Potential-dependent allosteric modulation of 1,4-dihydropyridine binding by d-(cis)-diltiazem and (+/-)-verapamil in living cardiac cells. Mol Pharmacol. 1988;34(2):172-179. PMID: 2457793. View Source
